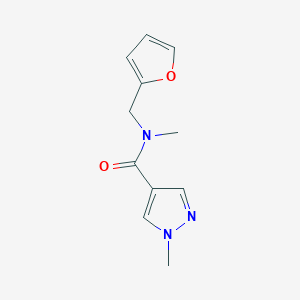![molecular formula C14H20N2O2 B7501342 [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DPHM is a piperidine derivative that belongs to the class of psychoactive substances. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an enhancement of neurotransmission and an overall improvement in mood and cognitive function.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to possess various biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant effects. It has also been shown to improve cognitive function and memory retention. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone. One area of research is the development of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as a potential treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone and its potential side effects.
Synthesemethoden
The synthesis of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as the final product. The purity and yield of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone can be improved by using appropriate purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-4-11(10-12)14(18)16-8-6-13(17)7-9-16/h3-5,10,13,17H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDXKKMLPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)



